

Fourphit: A Technical Guide to a Selective Dopamine Transporter Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fourphit*

Cat. No.: *B1206179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that serves as a potent and selective irreversible inhibitor of the dopamine transporter (DAT).^[1] Its unique mechanism of action, involving covalent modification of the transporter, makes it a valuable tool for neurochemical research, particularly in studies aimed at elucidating the structure, function, and regulation of the DAT. This technical guide provides a comprehensive overview of **Fourphit**, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into its synthesis and the signaling pathways it perturbs.

Fourphit's primary utility lies in its ability to selectively inactivate the DAT by binding to the methylphenidate site on the transporter complex.^[1] Unlike its isomer, Metaphit, which irreversibly blocks both the DAT and the phencyclidine binding site on the NMDA receptor, **Fourphit** displays a notable selectivity for the DAT, binding only reversibly to the NMDA receptor.^[1] This selectivity is crucial for isolating the effects of DAT inhibition in experimental models.

Pharmacological Profile and Data Presentation

The defining characteristic of **Fourphit** is its irreversible inhibition of the dopamine transporter. This is evidenced by a reduction in the maximum binding capacity (B_{max}) of DAT radioligands, such as [³H]methylphenidate, without a significant change in the dissociation constant (KD).^[1]

Quantitative Data Summary

Target	Parameter	Value	Species	Assay	Reference
Dopamine Transporter (DAT)	IC50 (vs. [3H]methylphenidate)	7.1 μ M	Rat (Striatum)	Radioligand Binding	[1]
Serotonin Transporter (SERT)	Ki	Data Not Available	-	-	-
Norepinephrine Transporter (NET)	Ki	Data Not Available	-	-	-
NMDA Receptor (PCP site)	Binding	Reversible	Rat	Radioligand Binding	[1]

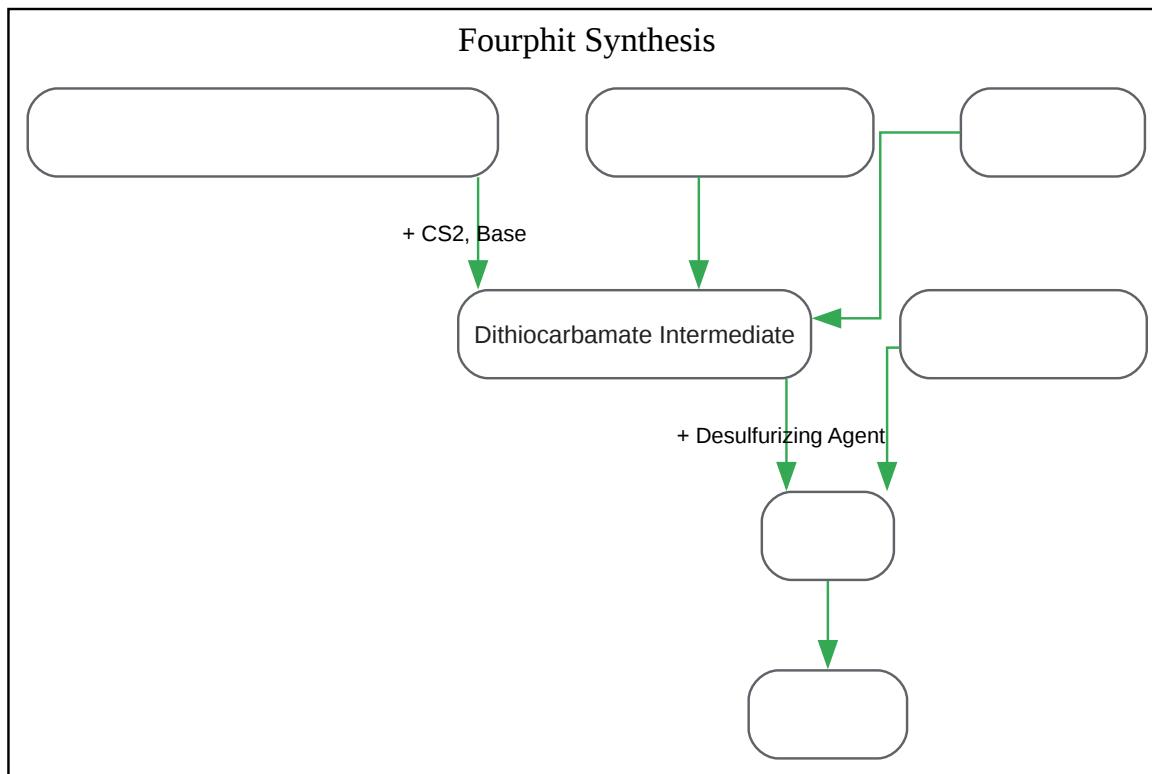
Note: While **Fourphit** is described as a "relatively selective" affinity label for the DAT, specific quantitative data on its binding affinity (Ki) or inhibitory potency (IC50) for the serotonin (SERT) and norepinephrine (NET) transporters are not readily available in the published literature. Further research is required to fully quantify its selectivity profile.

Experimental Protocols

Synthesis of Fourphit (4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine)

The synthesis of **Fourphit** involves the conversion of the corresponding primary amine, 4-amino-1-(1-phenylcyclohexyl)piperidine, into an isothiocyanate. This can be achieved through a one-pot reaction using a desulfurization reagent.

Materials:


- 4-amino-1-(1-phenylcyclohexyl)piperidine

- Carbon disulfide (CS₂)
- An organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA))
- A desulfurization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))
- Anhydrous solvent (e.g., dichloromethane (DCM))
- Microwave reactor (optional, for reaction acceleration)

Procedure:

- Dissolve 4-amino-1-(1-phenylcyclohexyl)piperidine and the organic base in anhydrous DCM.
- Add carbon disulfide to the solution and stir at room temperature to form the dithiocarbamate intermediate.
- Add the desulfurization reagent to the reaction mixture.
- The reaction can be carried out at room temperature or accelerated using a microwave reactor.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography to yield **Fourphit**.

Diagram of **Fourphit** Synthesis Workflow

[Click to download full resolution via product page](#)

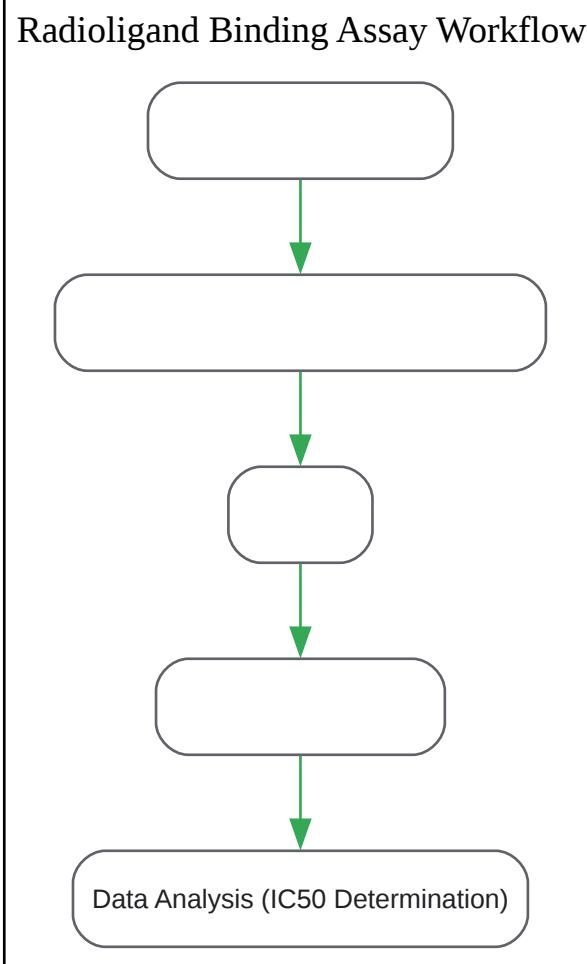
Caption: Synthetic workflow for **Fourphit**.

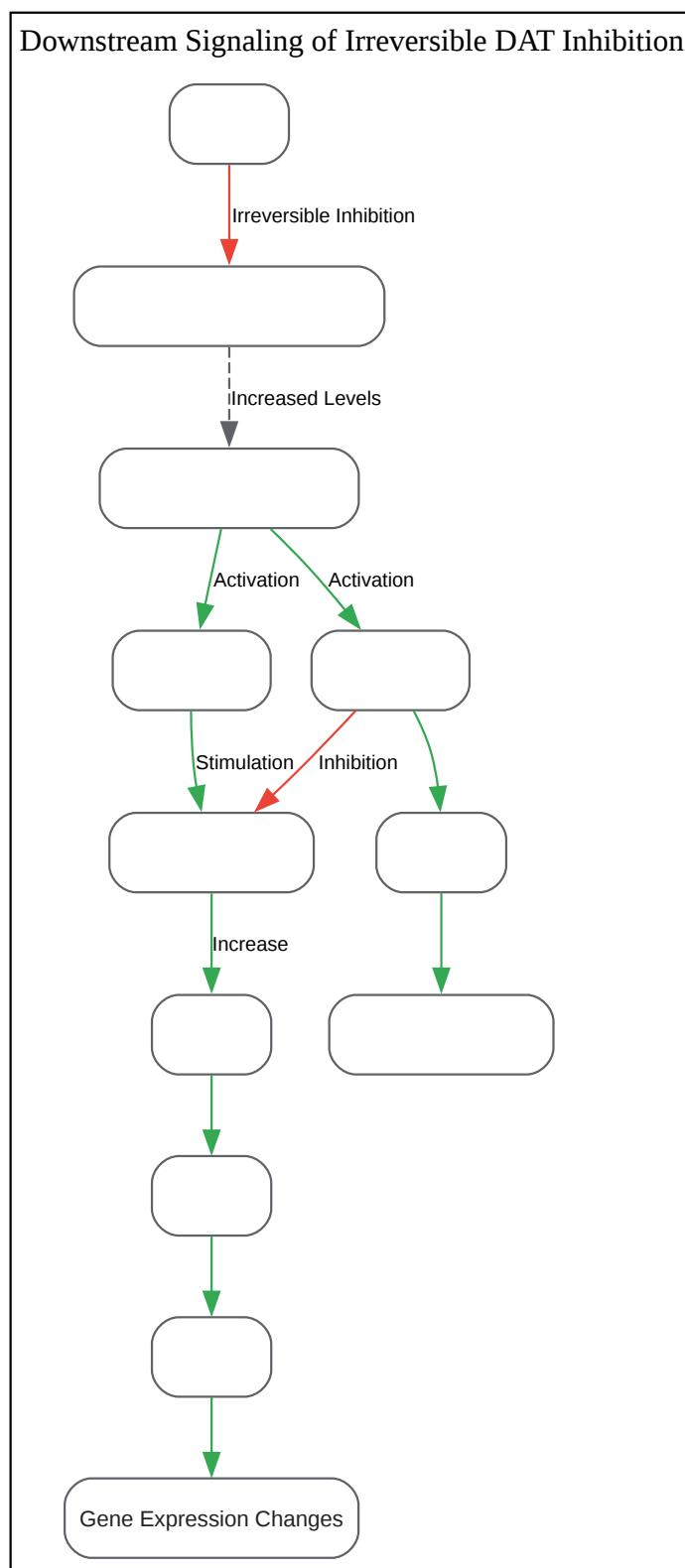
Radioligand Binding Assay for DAT Inhibition

This protocol is adapted for determining the inhibitory potency (IC₅₀) of **Fourphit** on the dopamine transporter using a radiolabeled ligand like [³H]WIN 35,428, which also binds to the DAT.

Materials:

- Rat striatal tissue or cells expressing DAT
- Homogenization buffer (e.g., 30 mM sodium phosphate buffer, pH 7.4)
- Incubation buffer (e.g., 30 mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4)


- [3H]WIN 35,428 (or another suitable DAT radioligand)
- **Fourphit** solutions of varying concentrations
- Non-specific binding determinator (e.g., 60 μ M cocaine)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter


Procedure:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in the incubation buffer.
- Binding Assay:
 - In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its KD), and varying concentrations of **Fourphit**.
 - For total binding wells, add vehicle instead of **Fourphit**.
 - For non-specific binding wells, add a high concentration of a DAT inhibitor like cocaine.
- Incubation: Incubate the plate at 4°C for 90 minutes.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of **Fourphit**

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram of Radioligand Binding Assay Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fourphit: a selective probe for the methylphenidate binding site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fourphit: A Technical Guide to a Selective Dopamine Transporter Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206179#fourphit-as-a-selective-dopamine-transporter-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com